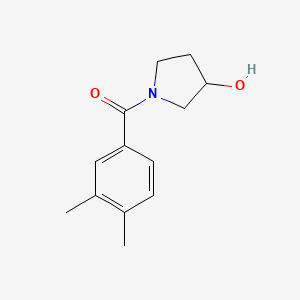
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol, commonly known as 1-DM-Pyrrolidin-3-ol, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. It is a colorless, volatile liquid with a low boiling point and a molecular weight of 181.22 g/mol. 1-DM-Pyrrolidin-3-ol has a unique structure, consisting of a five-membered ring with a methyl group at the 3-position and a benzoyl group at the 4-position. This structure makes it a valuable compound for research purposes, as it can be used to study the effects of different substituents on the structure and reactivity of the compound.
Applications De Recherche Scientifique
Drug Development
The pyrrolidine ring, a core structure in “1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol”, is widely utilized in medicinal chemistry due to its versatility and the ability to introduce stereochemistry into drug molecules . This compound can serve as a scaffold for developing novel biologically active compounds, particularly in the creation of selective androgen receptor modulators (SARMs), which are optimized for better pharmacokinetic profiles .
Material Synthesis
In material science, “1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol” can be instrumental in synthesizing novel materials. Its unique structure allows for the development of new polymers and coatings with potential applications in various industries, including automotive, aerospace, and electronics.
Catalysis
The compound’s structure is conducive to serving as a ligand in catalytic systems. It can potentially be used to develop new catalysts for organic synthesis, enhancing reaction rates and selectivity, and contributing to more efficient and sustainable chemical processes.
Biological Studies
“1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol” may be used as a biochemical tool in studying enzyme-substrate interactions due to its pyrrolidine moiety. It could help in understanding the binding modes and activity of enzymes, which is crucial for designing enzyme inhibitors .
Pharmacokinetics
The compound can be used to modify the pharmacokinetic properties of drug candidates. Its incorporation into drug molecules can influence their absorption, distribution, metabolism, and excretion (ADME), leading to improved drug efficacy and reduced side effects .
Neurological Research
Given the relevance of pyrrolidine derivatives in neurological pathways, “1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol” could be explored for its effects on neurological receptors and transporters. This exploration can lead to the development of treatments for neurological disorders .
Mécanisme D'action
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Bioactive Molecules with Pyrrolidine Ring
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-11(7-10(9)2)13(16)14-6-5-12(15)8-14/h3-4,7,12,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKMMQMWJNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



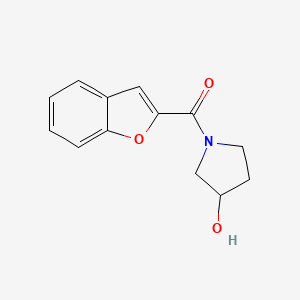
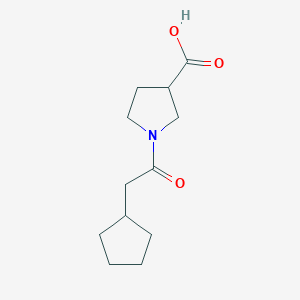
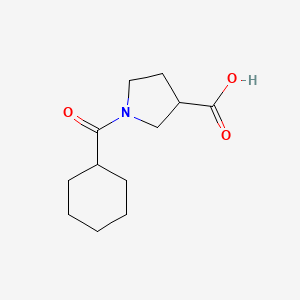
![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)

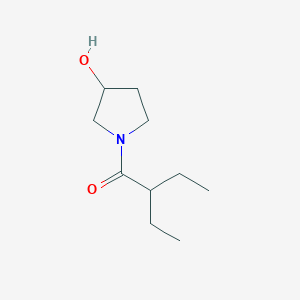
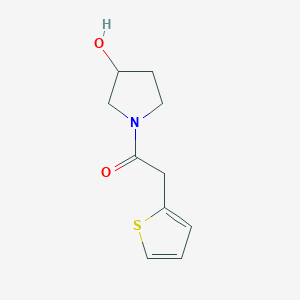
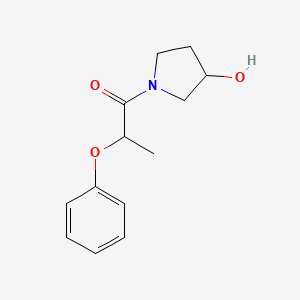

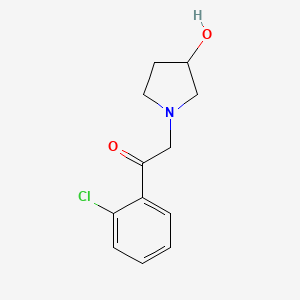
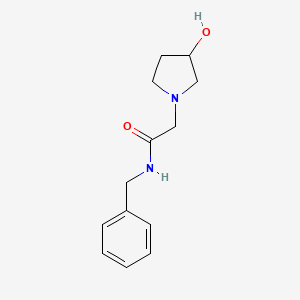
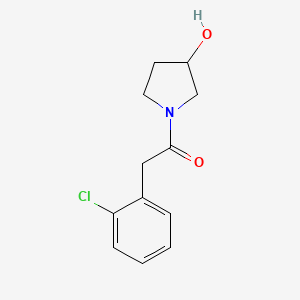
![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)
